

Chemical structure and properties of Furfuryl tetrahydropyranyladenine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl tetrahydropyranyladenine*

Cat. No.: *B184445*

[Get Quote](#)

An In-Depth Technical Guide to Furfuryl Tetrahydropyranyladenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant-derived growth factors. It has garnered significant attention in the cosmeceutical and dermatological fields for its potent anti-aging and anti-inflammatory properties. Marketed as Pyratine®, this molecule has demonstrated efficacy in mitigating the signs of photodamaged skin and reducing erythema and inflammatory lesions associated with conditions like rosacea.^[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed mechanisms of action, consolidating available data for research and development professionals.

Chemical Structure and Identification

Furfuryl tetrahydropyranyladenine, systematically named N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine, is a derivative of adenine.^[2] Its structure features a purine core substituted with a furfuryl group at the N6 position and a tetrahydropyranyl (THP) group at the N9 position. The THP group is a common protecting group in organic synthesis, suggesting a synthetic origin for this specific molecule.

Key Identifiers:

- IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine[2]
- Molecular Formula: C₁₅H₁₇N₅O₂[2]
- CAS Number: 109403-64-7[2][3]
- Synonyms: Pyratine®, PRK-124, 6-furfurylaminoo-9-(tetrahydropyran-2-yl)-9h-purine[1][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Furfuryl tetrahydropyranyladenine** based on available data.

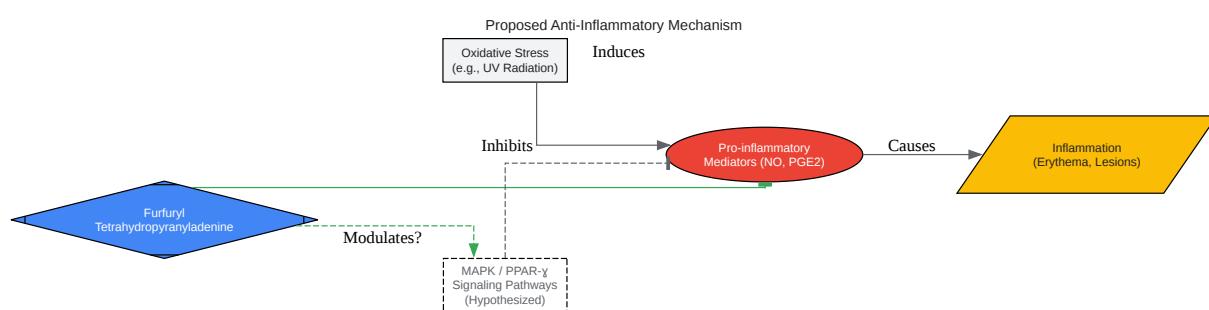
Property	Value	Source
Molecular Weight	299.33 g/mol	[2][3]
Monoisotopic Mass	299.13822480 Da	[2]
XLogP3-AA (LogP)	1.7	[2][3]
Physical Description	Colorless liquid (aged samples may be amber)	[6]
Solubility	Soluble in common organic solvents; miscible but unstable in water	[6]

Biological Activity and Mechanism of Action

Furfuryl tetrahydropyranyladenine is recognized for its significant biological effects on human skin cells, primarily acting as a potent anti-inflammatory and anti-aging agent.[1]

3.1. Anti-inflammatory Properties Clinical studies have shown that topical application of **Furfuryl tetrahydropyranyladenine** (formulated as PRK124 lotion) significantly reduces erythema (redness) and inflammatory lesions.[1] It has proven effective in managing symptoms of mild-to-moderate rosacea, progressively reducing burning, stinging, and dryness.[5] The underlying mechanism is believed to be linked to its cytokinin activity and antioxidant potential. The furan moiety present in its structure is common in compounds known to suppress the

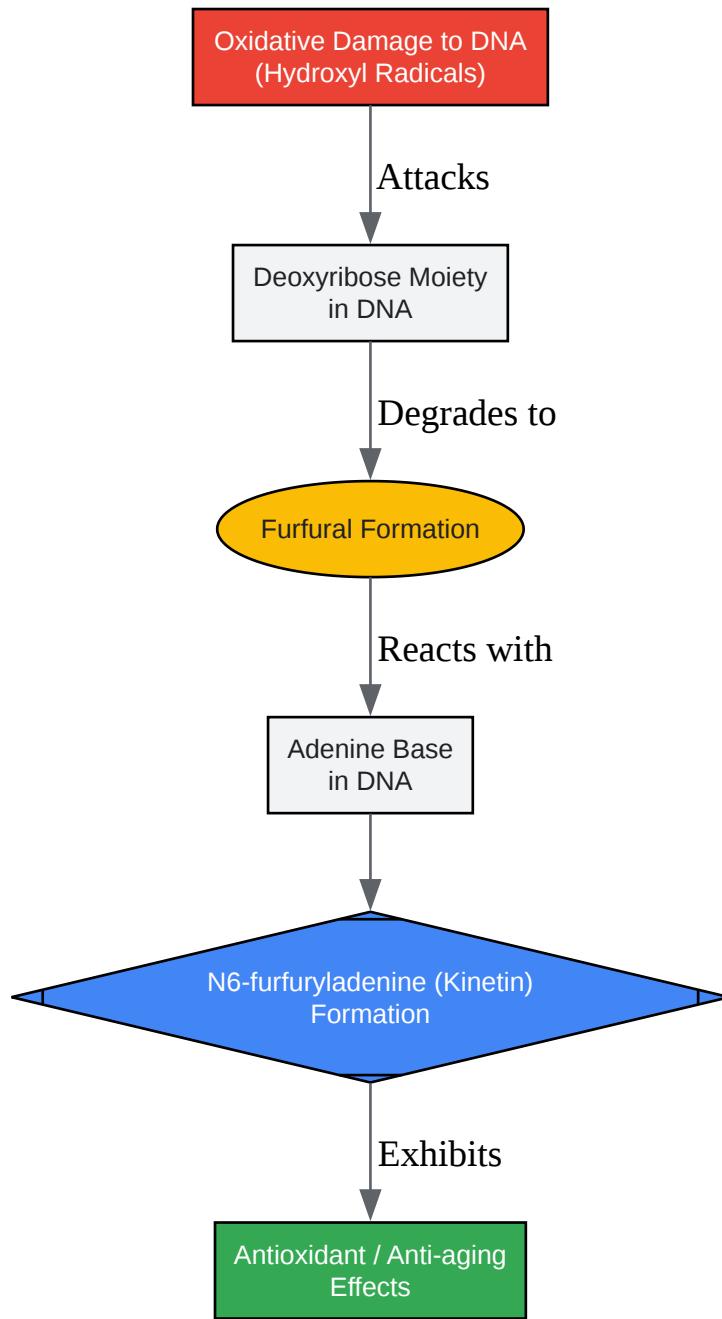
production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).^[7]


While not directly studied for this molecule, related furan derivatives exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR- γ .^[7]

3.2. Anti-Aging and Skin Barrier Function As an advanced cytokinin, **Furfuryl tetrahydropyranyladenine**

tetrahydropyranyladenine effectively ameliorates signs of photodamaged skin.^[1] Its parent compound, kinetin (N6-furfuryl adenine), is known to have powerful anti-aging effects on human skin cells.^[5] The proposed mechanism involves protecting cellular components, particularly DNA, from oxidative damage.^{[5][8]} Studies on lotions containing this active ingredient show a continued improvement in skin barrier function over weeks of treatment.^[5]

Signaling Pathways and Logical Relationships


To visualize the proposed mechanisms of action and experimental design, the following diagrams are provided in DOT language.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Furfuryl tetrahydropyranyladenine**.

Proposed Origin of the Bioactive Furfuryl Moiety

[Click to download full resolution via product page](#)

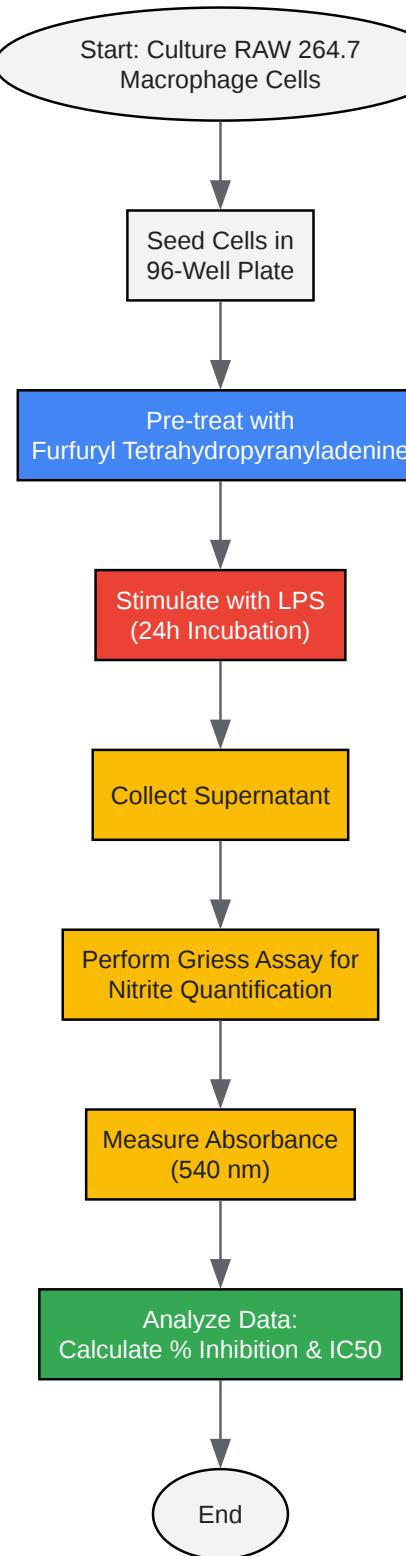
Caption: Origin of the related compound Kinetin from oxidative DNA damage.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or biological evaluation of **Furfuryl tetrahydropyranyladenine** are not readily available in the public domain. However, based on

its structure and known activities, the following sections outline representative methodologies.

5.1. Representative Synthesis Protocol The synthesis of N-substituted adenines often involves a multi-step process. A plausible, generalized approach for **Furfuryl tetrahydropyranyladenine** is the Kabachnik–Fields reaction or a variation thereof.[\[9\]](#)[\[10\]](#)


- Protection of Adenine: React adenine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like dioxane to form 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This selectively protects the N9 position.
- Schiff Base Formation: In a separate reaction, condense furfuraldehyde with an amine. However, for direct N6-alkylation, this step is modified.
- N6-Alkylation: React the N9-protected adenine from step 1 with furfuryl chloride or furfuryl bromide in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., potassium carbonate) to introduce the furfuryl group at the N6 position.
- Purification: The final product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexane.
- Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

5.2. In Vitro Anti-inflammatory Assay Protocol (Hypothetical) This protocol describes a method to evaluate the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **Furfuryl tetrahydropyranyladenine** (dissolved in DMSO, final concentration <0.1%) for 1 hour.

- Stimulation: Induce inflammation by adding LPS (1 μ g/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Nitrite Measurement (Griess Assay):
 - Collect 50 μ L of the cell culture supernatant from each well.
 - Add 50 μ L of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent B (NED solution) and incubate for another 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value for the compound.

Workflow for In Vitro Anti-inflammatory Assay

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Applications and Future Directions

The primary application of **Furfuryl tetrahydropyranyladenine** is in topical dermatological and cosmetic products for anti-aging and the management of inflammatory skin conditions.[3][11] Its proven efficacy and favorable safety profile make it a valuable active ingredient.[5]

Future research should focus on:

- Elucidating the precise molecular targets and signaling pathways modulated by this compound.
- Investigating its potential in other inflammatory conditions beyond rosacea.
- Exploring synergistic effects with other active ingredients in advanced dermatological formulations.
- Conducting further studies to expand upon its long-term safety and efficacy data.

Conclusion

Furfuryl tetrahydropyranyladenine is a promising synthetic cytokinin with well-documented anti-inflammatory and anti-aging properties. Its ability to improve skin barrier function and reduce the visible signs of inflammation and photodamage positions it as a key molecule in the development of advanced skincare and therapeutic products. While its exact mechanisms are still being fully uncovered, the existing data provide a strong foundation for its use and for future research into its broader therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyratine [skin-etc.com]

- 2. Furfuryl tetrahydropyranyladenine | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. furfuryl tetrahydropyranyladenine, 109403-64-7 [thegoodsentscompany.com]
- 4. SID 354343738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furfural, a precursor of the cytokinin hormone kinetin, and base propenals are formed by hydroxyl radical damage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α -Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. ewg.org [ewg.org]
- To cite this document: BenchChem. [Chemical structure and properties of Furfuryl tetrahydropyranyladenine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184445#chemical-structure-and-properties-of-furfuryl-tetrahydropyranyladenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com